Lipophilicity Shift vs. Unsubstituted Benzyl Analog
The target compound exhibits a computed XLogP3 of 3.4, which is 0.7 log units higher than the unsubstituted parent compound N-benzyl-4-methylbenzenesulfonamide (BTS, CAS 1576-37-0, XLogP3 = 2.7) [1]. This difference reflects the contribution of the para-chloro substituent to overall molecular lipophilicity while both compounds share an identical topological polar surface area (TPSA) of 54.6 Ų [1][2]. A ΔLogP of +0.7 corresponds to an approximately 5-fold increase in octanol-water partition coefficient, which has practical implications for reversed-phase chromatographic retention times and in vitro assay solubility profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | N-Benzyl-4-methylbenzenesulfonamide (BTS, CAS 1576-37-0): XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold higher predicted octanol-water partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
This quantified lipophilicity difference directly affects solvent selection, chromatographic purification conditions, and predicted membrane permeability in cell-based assays, making the compounds non-interchangeable for reproducible experimental protocols.
- [1] PubChem CID 854999. N-(4-chlorobenzyl)-4-methylbenzenesulfonamide. Computed Properties section: XLogP3-AA = 3.4, TPSA = 54.6 Ų. View Source
- [2] PubChem CID 95801. N-Benzyl-p-toluenesulfonamide (BTS). Computed Properties section: XLogP3-AA = 2.7, TPSA = 54.6 Ų. View Source
